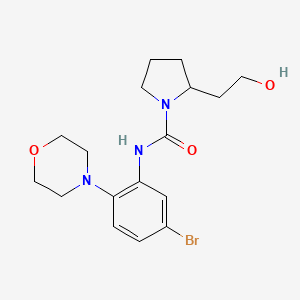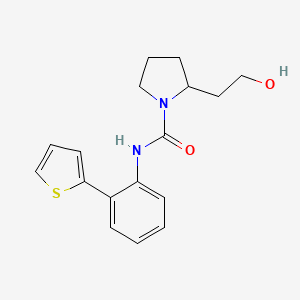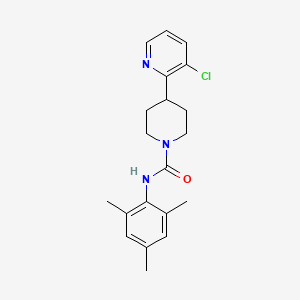![molecular formula C18H20F3N3O2S B6973097 2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6973097.png)
2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide is a novel compound that has garnered significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several key steps:
Formation of the Thiazole Ring: : Starting with the appropriate amines and thiourea derivatives, the thiazole ring is formed through cyclization reactions.
Attachment of the Phenyl Group: : Using Friedel-Crafts alkylation, the phenyl group with the trifluoromethyl substituent is introduced.
Formation of the Pyrrolidine Ring: : Through a series of cyclization reactions involving amines and diethyl malonate, the pyrrolidine ring is constructed.
Hydroxyethyl Substitution:
Industrial Production Methods
Industrial-scale production typically involves optimization of the reaction conditions to maximize yield and purity. This includes temperature control, solvent choice, and reaction time management. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : Conversion of alcohol groups to aldehydes or carboxylic acids.
Reduction: : Reduction of any carbonyl groups to alcohols.
Substitution: : Nucleophilic substitutions at various reactive sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Halides, amines, and other nucleophilic entities under basic or acidic conditions.
Major Products
Oxidation Products: : Corresponding aldehydes and carboxylic acids.
Reduction Products: : Secondary and tertiary alcohols.
Substitution Products: : Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is used as a building block in the synthesis of more complex molecules due to its functional groups.
Biology
It serves as a biochemical probe to study enzyme-substrate interactions and metabolic pathways.
Medicine
It has potential as a therapeutic agent in treating diseases due to its unique structure and reactivity.
Industry
In the industrial context, it is employed in the manufacture of specialized materials and coatings, thanks to its stability and reactive functional groups.
Wirkmechanismus
The compound exerts its effects through various mechanisms depending on the application. In medicinal contexts, it typically interacts with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity to biological targets, making it a crucial component of the compound's mechanism.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide stands out due to its trifluoromethyl group, which imparts increased lipophilicity and metabolic stability. Similar compounds include:
2-(2-hydroxyethyl)-N-[5-phenyl-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide
2-(2-hydroxyethyl)-N-[5-[[4-(methyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide
These analogs lack the trifluoromethyl group and thus may have different pharmacokinetic properties and binding affinities.
Conclusion
This compound is a compound of great interest due to its unique structure and diverse applications. Its synthesis, reactions, and mechanisms of action make it a valuable subject of study in various scientific fields.
Eigenschaften
IUPAC Name |
2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)13-5-3-12(4-6-13)10-15-11-22-16(27-15)23-17(26)24-8-1-2-14(24)7-9-25/h3-6,11,14,25H,1-2,7-10H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHWXUJIVZQSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)C(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-Hydroxypiperidin-1-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methylamino]phenyl]methanone](/img/structure/B6973023.png)
![2-ethyl-5-[(8-methyl-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-1,3-thiazole](/img/structure/B6973026.png)
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]ethanone](/img/structure/B6973041.png)
![3,5-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-2-carboxamide](/img/structure/B6973051.png)
![Tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B6973065.png)


![3-methyl-N-[1-(2-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide](/img/structure/B6973099.png)
![N-[1-(aminomethyl)cyclopentyl]-1-methyl-6-oxopyridine-3-carboxamide;hydrochloride](/img/structure/B6973101.png)
![N-[3-fluoro-4-(2-methoxy-4-methylphenoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B6973109.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B6973111.png)
![N-[3-[(4-chlorophenyl)methoxy]phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B6973115.png)
![2-(4-cyclobutyl-6-methyl-1,4-diazepan-1-yl)-N-[cyclopropyl-(4-methoxyphenyl)methyl]acetamide](/img/structure/B6973121.png)

